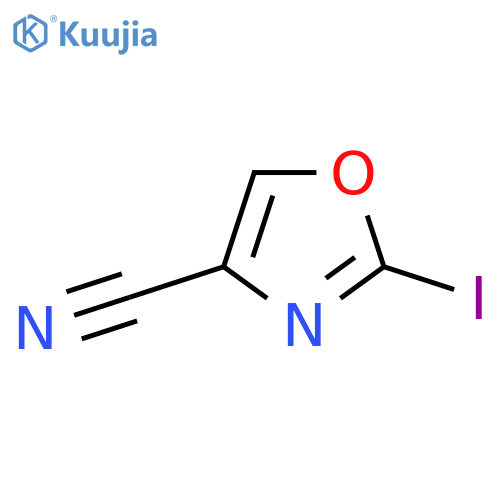Cas no 1379369-69-3 (2-Iodooxazole-4-carbonitrile)

2-Iodooxazole-4-carbonitrile structure
商品名:2-Iodooxazole-4-carbonitrile
2-Iodooxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Iodooxazole-4-carbonitrile
- AK671945
- AKOS030623727
- D83935
- BS-15451
- CS-0162738
- MFCD20039132
- 1379369-69-3
- C4HIN2O
- 2-iodo-1,3-oxazole-4-carbonitrile
-
- インチ: 1S/C4HIN2O/c5-4-7-3(1-6)2-8-4/h2H
- InChIKey: GARZCDZQSLWKBX-UHFFFAOYSA-N
- ほほえんだ: IC1=NC(C#N)=CO1
計算された属性
- せいみつぶんしりょう: 219.91336g/mol
- どういたいしつりょう: 219.91336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.8
2-Iodooxazole-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233378-100mg |
2-Iodooxazole-4-carbonitrile |
1379369-69-3 | 97% | 100mg |
¥1843 | 2023-04-15 | |
| Ambeed | A855496-250mg |
2-Iodooxazole-4-carbonitrile |
1379369-69-3 | 97% | 250mg |
$388.0 | 2023-09-05 | |
| Ambeed | A855496-100mg |
2-Iodooxazole-4-carbonitrile |
1379369-69-3 | 97% | 100mg |
$189.0 | 2023-09-05 | |
| Chemenu | CM501482-100mg |
2-Iodooxazole-4-carbonitrile |
1379369-69-3 | 97% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM501482-50mg |
2-Iodooxazole-4-carbonitrile |
1379369-69-3 | 97% | 50mg |
$*** | 2023-03-30 | |
| abcr | AB564800-250mg |
2-Iodooxazole-4-carbonitrile; . |
1379369-69-3 | 250mg |
€622.80 | 2024-08-02 | ||
| abcr | AB564800-1g |
2-Iodooxazole-4-carbonitrile; . |
1379369-69-3 | 1g |
€1461.60 | 2024-08-02 | ||
| Aaron | AR01K1BO-100mg |
2-Iodooxazole-4-carbonitrile |
1379369-69-3 | 97% | 100mg |
$198.00 | 2025-02-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS664-1g |
4-Oxazolecarbonitrile, 2-iodo- |
1379369-69-3 | 95% | 1g |
¥6065.0 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1226964-1g |
2-iodooxazole-4-carbonitrile |
1379369-69-3 | 95% | 1g |
$960 | 2025-02-26 |
2-Iodooxazole-4-carbonitrile 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
1379369-69-3 (2-Iodooxazole-4-carbonitrile) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379369-69-3)2-Iodooxazole-4-carbonitrile

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):170.0/349.0/816.0